molecular formula C19H17BrN4O2S2 B2665389 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392296-33-2

4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2665389
CAS No.: 392296-33-2
M. Wt: 477.4
InChI Key: FQOKAHSTFFXXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This molecule integrates multiple pharmacophores, including a brominated benzamide moiety and a (3,5-dimethylphenyl)carbamoyl group linked via a sulfanyl bridge. Such structural complexity makes it a valuable intermediate for probing biological mechanisms. Compounds based on the 1,3,4-thiadiazole and the related 1,3,4-oxadiazole scaffolds have demonstrated significant potential in anticancer research, with mechanisms that may include the inhibition of enzymes like thymidylate synthase, histone deacetylase (HDAC), and lipoxygenase (LOX), which are critical targets in oncology . Furthermore, structurally similar sulfamoyl benzamidothiazole compounds have been identified in high-throughput screens as co-adjuvants that enhance NF-κB activation in the presence of Toll-like receptor (TLR) agonists, suggesting potential immunostimulatory applications in vaccine development . Researchers can utilize this benzamide-thiadiazole derivative as a key chemical tool for developing novel therapeutic agents, studying structure-activity relationships (SAR), and investigating enzyme inhibition pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-7-12(2)9-15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOKAHSTFFXXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Thiadiazole derivatives are known to exhibit significant anticancer properties. Research has shown that compounds containing thiadiazole moieties can act as inhibitors of various cancer cell lines. For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated for their ability to inhibit fibroblast growth factor receptor-1 (FGFR1), which is implicated in non-small cell lung cancer (NSCLC) .

Antiviral Properties

Thiadiazole derivatives have also been explored for their antiviral activity . Studies indicate that certain thiadiazole compounds exhibit potent inhibitory effects against viral replication. For example, compounds with similar structures have demonstrated efficacy against Hepatitis C virus (HCV) and Dengue virus (DENV), showcasing their potential as antiviral agents .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiadiazole derivatives. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Various studies have reported on the synthesis of related compounds that demonstrate significant antimicrobial activity against a range of pathogens .

Structure-Activity Relationship (SAR)

The understanding of the structure-activity relationship (SAR) is crucial in drug design. The incorporation of different substituents on the thiadiazole ring and benzamide moiety can significantly influence the biological activity of these compounds. For instance, modifications in the alkyl groups or halogen substitutions have been shown to enhance potency against specific targets .

Case Study 1: FGFR1 Inhibition

A series of synthesized derivatives based on the structure of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were tested against NSCLC cell lines with FGFR1 amplification. One promising derivative exhibited an IC50 value indicating effective inhibition across multiple cell lines .

Case Study 2: Antiviral Activity

In vitro studies demonstrated that certain thiadiazole derivatives inhibited HCV NS5B RNA polymerase activity by over 95%. This highlights the potential for developing new antiviral therapies based on this chemical framework .

Summary Table of Applications

Application AreaObserved ActivityReference
AntitumorInhibition of FGFR1 in NSCLC cell lines
AntiviralInhibition of HCV and DENV replication
AntimicrobialSignificant activity against various pathogens
Structure-Activity RelationshipModifications enhance biological potency

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiadiazole ring and the bromine atom may play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Thiadiazole vs. Oxadiazole Derivatives

describes 1,3,4-oxadiazole derivatives (e.g., compounds 5f–5i ) with structural parallels to the target compound. Key differences include:

Feature Target Compound Oxadiazole Derivatives (e.g., 5f–5i)
Core heterocycle 1,3,4-Thiadiazole (S, N, N) 1,3,4-Oxadiazole (O, N, N)
Electronic properties Higher π-acidity due to sulfur Lower π-acidity, more polarizable oxygen
Bioactivity Potential kinase inhibition (inferred) Antimicrobial, antitumor applications
Synthesis Likely requires thiourea intermediates Four-component Ugi reaction (high yields: 82–86%)

The sulfur atom in thiadiazoles enhances metabolic stability compared to oxadiazoles but may reduce solubility in aqueous media.

Sulfanyl-Linked Compounds

lists sulfonamide and sulfanyl-containing molecules, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide. Comparisons include:

Feature Target Compound Morpholinopyrimidine Sulfonamide
Sulfur linkage Sulfanyl (-S-) in thiadiazole Sulfonyl (-SO₂-) in sulfonamide
Aromatic systems Thiadiazole + bromobenzamide Pyrimidine + trimethylbenzenesulfonamide
Functional groups Carbamoyl-methyl group Morpholine and methoxy substituents
Pharmacological role Unreported (structural inference) Likely protease or kinase inhibition

The sulfanyl group in the target compound offers redox stability, whereas sulfonamides are prone to hydrolysis under acidic conditions.

Halogen-Substituted Analogues

The 4-bromo substituent in the benzamide group distinguishes this compound from non-halogenated analogues. For example:

  • Bromine vs. Methyl/ethyl groups (as in ’s 5f–5i ): Bromine’s electronegativity and van der Waals radius (1.85 Å) enhance hydrophobic interactions in biological targets compared to smaller alkyl groups.
  • Impact on reactivity : Bromine may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, a feature absent in methyl/ethyl-substituted compounds.

Spectroscopic and Analytical Data

While direct data for the target compound are unavailable, ’s IR and NMR analyses of oxadiazoles provide a benchmark:

Parameter Target Compound (Expected) Oxadiazole 5g (Observed)
IR (C=O stretch) ~1680–1700 cm⁻¹ (amide I band) 1685 cm⁻¹ (benzaldehyde carbonyl)
¹H-NMR Aromatic protons: δ 7.2–8.1 ppm Aromatic protons: δ 7.3–7.8 ppm
¹³C-NMR Thiadiazole carbons: δ 155–165 ppm Oxadiazole carbons: δ 160–165 ppm

Elemental analysis would further confirm purity, with bromine content (~12% by mass) serving as a critical identifier.

Biological Activity

The compound 4-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of 1,3,4-thiadiazole derivatives , which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are recognized for their antimicrobial , anti-inflammatory , antitumor , and anticonvulsant properties. The presence of the thiadiazole ring confers unique chemical characteristics that enhance bioactivity through interactions with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated efficacy against bacteria and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

CompoundPathogenActivity
This compoundE. coliModerate inhibition
4-bromo-N-(3-methylphenyl)benzamideS. aureusStrong inhibition

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting tyrosine kinase enzymes .

Case Study:
In vitro tests demonstrated that a related compound inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values indicated significant cytotoxicity against these cancer cells .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for cellular functions.
  • Receptor Binding: It can interact with various receptors to modulate signaling pathways.
  • Induction of Apoptosis: By triggering apoptotic pathways in cancer cells, it contributes to reduced cell viability.

Research Findings

Research has consistently shown that modifications in the thiadiazole structure can lead to enhanced biological activity. For example:

  • The introduction of various substituents on the thiadiazole ring has been linked to improved antimicrobial and anticancer properties.
  • Studies indicate that compounds with high lipophilicity can effectively cross cellular membranes, enhancing bioavailability and therapeutic efficacy .

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis involves alkylation and coupling reactions. For example:

  • Alkylation : Reacting intermediates like 4-bromo-substituted precursors with K₂CO₃ in DMF to introduce sulfanyl groups .
  • Suzuki Coupling : Aryl boronic acids are coupled with brominated intermediates using Pd catalysts to form thiadiazol-2-yl benzamide frameworks .
  • Purification : Column chromatography or recrystallization ensures purity, with yields typically optimized via solvent selection (e.g., ethanol/water mixtures) .

Advanced: How can reaction yields be optimized during synthesis?

Yield optimization requires systematic approaches:

  • Design of Experiments (DoE) : Factors like temperature (60–120°C), catalyst loading (0.5–5 mol%), and solvent polarity (DMF vs. THF) are varied. Response surface methodology identifies optimal conditions, reducing side reactions .
  • Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) may improve coupling efficiency. For example, PdCl₂(dppf) increases yields by 15–20% in Suzuki reactions .
  • Real-Time Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling rapid adjustments .

Basic: What spectroscopic techniques confirm structural integrity?

  • NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and thiadiazole carbons .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-S), and ~3300 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 503.02 g/mol) .

Advanced: How is X-ray crystallography used to resolve structural ambiguities?

  • Single-Crystal Growth : Slow evaporation from DMSO/ethanol produces diffraction-quality crystals .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K captures reflections.
  • Refinement : SHELXL refines structures to R-factors <0.05, revealing bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles (e.g., 85° between benzamide and thiadiazole planes) .

Basic: What biological assays evaluate therapeutic potential?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • Antitumor Screening : MTT assays on HeLa or MCF-7 cells (IC₅₀ values reported at 10–50 µM) .
  • Anti-Inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced: How do molecular docking studies predict binding mechanisms?

  • Protein Preparation : Crystal structures (e.g., PDB: 6LU7) are protonated and minimized using OPLS4 force fields.
  • Docking Protocol : Glide XP scoring evaluates hydrophobic enclosures and hydrogen bonds. For example, the compound’s bromobenzamide group shows π-π stacking with Tyr54 (binding energy = -7.8 kcal/mol) .
  • Validation : Cross-docking against 198 complexes ensures scoring accuracy (RMSD <1.73 kcal/mol) .

Advanced: How to resolve discrepancies between computational and experimental solubility?

  • Experimental Measurement : Shake-flask method in PBS (pH 7.4) at 25°C quantifies solubility (e.g., 0.12 mg/mL) .
  • Computational Refinement : Adjust COSMO-RS parameters using experimental data to improve predictive accuracy. For sulfonamides, dielectric constant adjustments reduce error margins by 30% .
  • pH-Solubility Profiling : Titration from pH 3–9 identifies ionization effects (e.g., pKa = 4.7 for the sulfanyl group) .

Advanced: How to address contradictions in spectral vs. crystallographic data?

  • Case Study : If NMR suggests a planar conformation but crystallography shows a twisted geometry:
    • Dynamic NMR : Variable-temperature experiments detect rotational barriers (e.g., ΔG‡ = 12 kcal/mol).
    • DFT Calculations : B3LYP/6-31G* optimizations compare theoretical and experimental torsion angles .
    • Multi-Technique Validation : Pair X-ray data with solid-state NMR to confirm packing effects .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid bromine vapor exposure .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How to design SAR studies for derivatives?

  • Substituent Variation : Replace bromo with Cl, F, or NO₂ to assess electronic effects on bioactivity .
  • Thiadiazole Modifications : Introduce methyl or phenyl groups at position 5 to probe steric effects.
  • Data Analysis : Use IC₅₀ ratios and Hansch parameters (π, σ) to model activity trends. For example, logP >3.5 correlates with improved membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.